

# Application Notes and Protocols: Lanthanum Cobalt Oxide in Photoelectrochemical Water-Splitting

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Compound of Interest		
Compound Name:	Cobalt;lanthanum	
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Audience: Researchers, scientists, and drug development professionals.

# Introduction

Lanthanum cobalt oxide (LaCoO<sub>3</sub>), a perovskite-type oxide, has garnered significant interest as a promising photoelectrode material for photoelectrochemical (PEC) water-splitting. This interest stems from its tunable electronic structure, visible light absorption, and stability in aqueous solutions. These properties make LaCoO<sub>3</sub> a compelling candidate for the efficient conversion of solar energy into chemical energy in the form of hydrogen. This document provides detailed application notes, experimental protocols, and performance data for the use of LaCoO<sub>3</sub> and its derivatives in PEC water-splitting.

# **Mechanism of Photoelectrochemical Water Splitting**

The fundamental principle of PEC water splitting involves the use of a semiconductor material to absorb solar energy and drive the redox reactions of water. When the LaCoO₃ photoanode absorbs photons with energy greater than its bandgap, electron-hole pairs are generated. The electric field at the semiconductor-electrolyte interface separates these charge carriers. The holes migrate to the photoanode surface to oxidize water, producing oxygen gas and protons (Oxygen Evolution Reaction, OER). The electrons travel through the external circuit to the counter electrode (cathode), where they reduce protons to generate hydrogen gas (Hydrogen Evolution Reaction, HER).



The overall process can be summarized by the following reactions:

• At the LaCoO<sub>3</sub> Photoanode (OER):  $2H_2O + 4h^+ \rightarrow O_2 + 4H^+$ 

At the Counter Electrode (HER): 4H<sup>+</sup> + 4e<sup>-</sup> → 2H<sub>2</sub>

Overall Reaction: 2H<sub>2</sub>O → 2H<sub>2</sub> + O<sub>2</sub>

The theoretical potential required for water splitting is 1.23 V. However, an overpotential is practically needed to overcome the activation energy of the reactions.[1]

### **Data Presentation**

The performance of LaCoO<sub>3</sub>-based photoelectrodes can be significantly enhanced through strategies like doping and forming composites. The following tables summarize key quantitative data from various studies.

Material	Synthesis Method	Photocurre nt Density (mA/cm²)	Electrolyte	Light Source	Reference
La <sub>2</sub> O <sub>3</sub> –C <sub>0</sub> O– g-C <sub>3</sub> N <sub>4</sub>	Hydrothermal	~3.75	0.5 M Na <sub>2</sub> SO <sub>4</sub>	1 sun visible- light	[2]
LaFeO₃	Solution Combustion Synthesis	0.54	Not specified	Not specified	[3]
LaFeO₃ (nanostructur ed)	Modified procedure from ref.[4]	~0.01	0.1 M NaOH (deaerated)	λ = 460 nm	[5]
LaFeO₃ with Pt co-catalyst	Modified procedure from ref.[4]	~0.03	0.1 M NaOH (deaerated)	λ = 460 nm	[5]
C03O4	Hydrothermal	1.15	H <sub>2</sub> SO <sub>4</sub>	Not specified	[6]



Material	Dopant/M odificatio n	OER Overpote ntial (mV at 10 mA/cm²)	HER Overpote ntial (mV at -10 mA/cm²)	Tafel Slope OER (mV/dec)	Tafel Slope HER (mV/dec)	Referenc e
LaCoO₃	Platinum (Pt)	454	294	86	148	[7][8]
LaCo <sub>0.5</sub> Cr <sub>0</sub>	Chromium (Cr)	291.96	Not Reported	Not Reported	Not Reported	[9]

Material	Bandgap (eV)	Reference
La <sub>2</sub> O <sub>3</sub> –C <sub>0</sub> O–g-C <sub>3</sub> N <sub>4</sub>	2.38	[2]
LaFeO <sub>3</sub>	2.09	[3]
LaCrO <sub>3</sub>	3.47	[3]
LaNiO₃	3.84	[3]

# **Experimental Protocols**

Detailed methodologies for the synthesis of LaCoO<sub>3</sub>-based materials and the fabrication and testing of photoelectrodes are provided below.

# Protocol 1: Synthesis of LaCoO₃ Nanoparticles via Sol-Gel Method

This protocol is based on the citric acid-ethylenediaminetetraacetic acid (CA-EDTA) complexing sol-gel method.[8]

#### Materials:

- Lanthanum (III) nitrate hexahydrate (La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O)
- Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)



- Citric acid (C<sub>6</sub>H<sub>8</sub>O<sub>7</sub>)
- Ethylenediaminetetraacetic acid (EDTA)
- Ammonia solution (for pH adjustment)
- Deionized water

#### Procedure:

- Prepare stoichiometric aqueous solutions of La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O and Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O.
- In a separate beaker, dissolve citric acid and EDTA in deionized water. The molar ratio of total metal ions to citric acid to EDTA is typically 1:1.5:1.
- Add the metal nitrate solutions to the citric acid/EDTA solution under constant stirring.
- Adjust the pH of the solution to ~7-8 by adding ammonia solution to facilitate the formation of a stable complex.
- Heat the solution at 80-90°C with continuous stirring to form a viscous gel.
- Dry the gel in an oven at 120°C for 12 hours to obtain a precursor powder.
- Grind the precursor powder and calcine it in a furnace at 700-900°C for 4-6 hours in air to obtain the crystalline LaCoO₃ perovskite phase.

# Protocol 2: Hydrothermal Synthesis of La<sub>2</sub>O<sub>3</sub>–CoO–g-C<sub>3</sub>N<sub>4</sub> Nanocomposite

This protocol describes the synthesis of a LaCoO<sub>3</sub>-based composite with graphitic carbon nitride (g-C<sub>3</sub>N<sub>4</sub>).[2]

#### Materials:

- Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
- Cobalt (II) nitrate hexahydrate (Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)



- g-C₃N₄ nanoflakes
- Deionized water

#### Procedure:

- Prepare aqueous solutions of La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O and Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O.
- Prepare a dispersion of g-C<sub>3</sub>N<sub>4</sub> nanoflakes in deionized water.
- Mix the solutions in the desired weight ratios (e.g., 25% La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O, 25% Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O, and 50% g-C<sub>3</sub>N<sub>4</sub>).[2]
- Sonicate the mixture for 60 minutes to ensure homogenization.
- Transfer the homogenized mixture into a Teflon-lined stainless-steel autoclave.
- Carry out the hydrothermal reaction at 180°C for 24 hours.
- After cooling, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven at 80°C.

# Protocol 3: Fabrication of LaCoO₃ Photoanode

This protocol outlines the preparation of a LaCoO<sub>3</sub> photoanode on a conductive substrate.

#### Materials:

- Synthesized LaCoO₃ powder
- Fluorine-doped Tin Oxide (FTO) coated glass substrates
- Ethanol
- Deionized water
- Triton X-100 (surfactant)
- Acetylacetone



• Binder (e.g., ethyl cellulose)

#### Procedure:

- Clean the FTO substrates by sonicating sequentially in deionized water, acetone, and ethanol, and then dry them under a stream of nitrogen.
- Prepare a paste of the LaCoO<sub>3</sub> powder by mixing it with a small amount of deionized water, a few drops of acetylacetone (as a dispersant), and a binder solution containing Triton X-100 and ethyl cellulose in ethanol.
- Deposit the paste onto the conductive side of the FTO substrate using a doctor-blade technique to ensure a uniform film.
- Dry the coated substrate at 100°C for 30 minutes to evaporate the solvents.
- Sinter the electrode at 450-550°C for 2 hours in air to improve crystallinity and adhesion to the substrate.
- Allow the electrode to cool down to room temperature slowly.

# **Protocol 4: Photoelectrochemical Measurements**

This protocol describes the setup and procedure for evaluating the PEC performance of the fabricated LaCoO<sub>3</sub> photoanode.

#### Apparatus:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell with a quartz window
- LaCoO₃ photoanode (working electrode)
- Platinum wire or foil (counter electrode)
- Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
- Solar simulator (e.g., Xenon lamp with AM 1.5G filter)



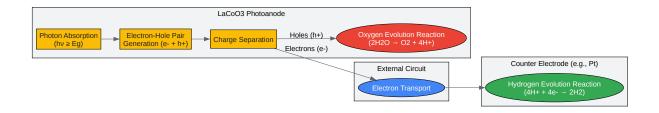
Electrolyte (e.g., 0.5 M Na<sub>2</sub>SO<sub>4</sub> or 0.1 M NaOH)

#### Procedure:

- Assemble the three-electrode cell with the LaCoO₃ photoanode as the working electrode, a
  platinum counter electrode, and a reference electrode.
- Fill the cell with the chosen electrolyte, ensuring the electrodes are fully immersed.
- Connect the electrodes to the potentiostat.
- Illuminate the photoanode through the quartz window with the solar simulator (100 mW/cm²).
- Linear Sweep Voltammetry (LSV): Scan the potential from a suitable starting potential to a
  final potential (e.g., -0.5 V to 1.5 V vs. RHE) at a slow scan rate (e.g., 10-20 mV/s) under
  both dark and illuminated conditions to determine the photocurrent density.
- Chronoamperometry: Hold the potential at a constant value (e.g., 1.23 V vs. RHE) and record the current over time to assess the stability of the photoanode.
- Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies (e.g., 0.1 Hz to 100 kHz) at a fixed DC bias to investigate the charge transfer kinetics at the electrode-electrolyte interface.

# Visualizations Signaling Pathways and Experimental Workflows

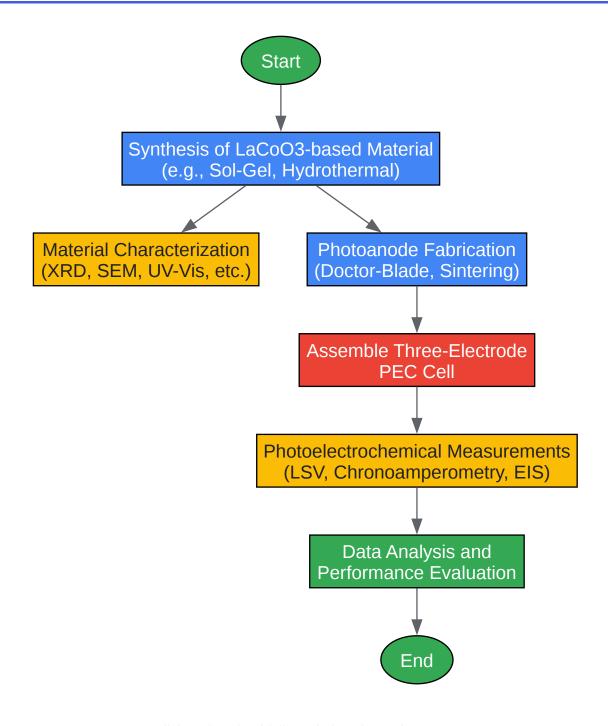




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Caption: Mechanism of photoelectrochemical water splitting using a LaCoO₃ photoanode.





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Caption: General experimental workflow for evaluating LaCoO₃ in PEC water splitting.

# Conclusion

Lanthanum cobalt oxide and its composites are versatile and promising materials for photoelectrochemical water-splitting applications. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, fabricate, and evaluate LaCoO<sub>3</sub>-







based photoelectrodes. Further improvements in performance can be achieved through systematic optimization of material properties, such as particle size, morphology, and defect density, as well as through the development of advanced heterostructures and co-catalyst integration.

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